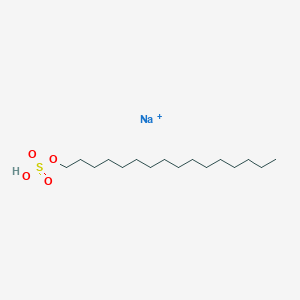
Acetonyltriphenylphosphonium chloride
描述
Acetonyltriphenylphosphonium chloride is a chemical compound used in various organic synthesis processes. It is notable for its role as a catalyst in the protection and deprotection of alcohols as alkyl vinyl ethers, as well as in the cyclotrimerization of aldehydes under solvent-free conditions (Hon & Lee, 1999), (Hon & Lee, 2001).
Synthesis Analysis
Acetonyltriphenylphosphonium chloride can be synthesized through various chemical reactions. For example, it is a reaction product when CoCl2 reacts with acetonyltriphenylphosphonium chloride in acetonitrile (Diop et al., 2015).
Molecular Structure Analysis
The molecular structure of Acetonyltriphenylphosphonium chloride compounds has been characterized in several studies. For instance, single crystals of Tetraphenylphosphonium Tetrachloroterbate(III) and -dysprosate(III) are obtained from reactions with tetraphenylphosphonium chloride (Crisci & Meyer, 1998).
Chemical Reactions and Properties
Acetonyltriphenylphosphonium chloride is involved in various chemical reactions. It has been used as a catalyst for the acylation of alcohols, phenols, thiols, and amines (Khan et al., 2005). Additionally, it facilitates the formation of key intermediates in the synthesis of phosphonopeptide with a P-N bond (Yuan et al., 1991).
Physical Properties Analysis
The physical properties of Acetonyltriphenylphosphonium chloride and related compounds have been studied, including the crystal structure of its complexes. For example, the complex title salt (C21H20OP)2[CoCl4] shows a typical tetrahedral environment for the CoII atom (Diop et al., 2015).
Chemical Properties Analysis
Its chemical properties are characterized by its effectiveness as a catalyst in various reactions, including the protection and deprotection of alcohols and the cyclotrimerization of aldehydes (Hon & Lee, 1999), (Hon & Lee, 2001).
科学研究应用
Catalyst in Organic Synthesis : Acetonyltriphenylphosphonium bromide, a related compound, is extremely effective as a catalyst in the protection and deprotection of alcohols as alkyl vinyl ethers. It can be applied to primary, secondary, and tertiary alcohols and phenol (Hon & Lee, 1999).
Cyclotrimerization of Aldehydes : This compound also serves as a useful catalyst for the cyclotrimerization of aliphatic aldehydes under solvent-free conditions. It has been shown to be effective for aldehydes with various functionalities (Hon & Lee, 2001).
In Synthesis of Phosphonopeptides : Acetonyltriphenylphosphonium chloride facilitates the formation of key intermediates in the synthesis of phosphonopeptides with a P-N bond, as seen in the reaction involving benzyl carbamate, aldehydes, and phosphorus(III) chloride (Yuan, Chen, & Wang, 1991).
Polymer-Supported Analogues : Both acetonyltriphenylphosphonium bromide and its polymer-supported analogues are effective catalysts in alcohol protection and deprotection as alkyl vinyl ethers. They are applicable to a wide range of alcohols, including acid-labile ones (Hon, Lee, Chen, & Szu, 2001).
Crystal Structure Analysis : The crystal structure of bis(acetonyltriphenylphosphonium) tetrachloridocobaltate(II) has been determined, showing typical tetrahedral environments for both the phosphonium cations and the cobalt anion (Diop, Diop, & Oliver, 2015).
Complex Formation with Metals : Acetonyltriphenylphosphonium chloride reacts with potassium hexachlororuthenate(IV) to form a complex, whose structure was confirmed by X-ray diffraction studies (Sharutin, Sharutina, & Senchurin, 2015).
Acylation of Alcohols and Aldehydes : Acetonyltriphenylphosphonium bromide (ATPB) is a versatile reagent for the acylation of alcohols, phenols, thiols, and amines and for diacylation of aldehydes under solvent-free conditions (Khan, Choudhury, & Ghosh, 2005).
安全和危害
Acetonyltriphenylphosphonium chloride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It should be stored below +30°C . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
2-oxopropyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZZEBAJZJERT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924520 | |
| Record name | (2-Oxopropyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonyltriphenylphosphonium chloride | |
CAS RN |
1235-21-8 | |
| Record name | Phosphonium, (2-oxopropyl)triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonyltriphenylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonyltriphenylphosphonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Oxopropyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetonyltriphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetonyltriphenylphosphonium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP8HJ7H8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)


